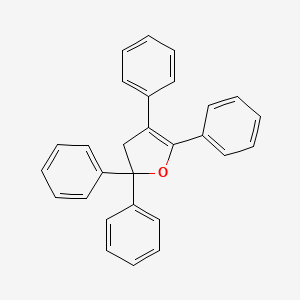
2,2,4,5-Tetraphenyl-2,3-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,5-Tetraphenyl-2,3-dihydrofuran is a heterocyclic compound with the molecular formula C28H22O and a molecular weight of 374.47 g/mol . It belongs to the class of furans, which are characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its four phenyl groups attached to the furan ring, which significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetraphenyl-2,3-dihydrofuran typically involves multi-step reactions. One common method includes the use of samarium diiodide in tetrahydrofuran with N,N,N,N,N,N-hexamethylphosphoric triamide for 2 hours under heating conditions . Another method involves a multi-step reaction starting with benzene under irradiation followed by treatment with potassium tert-butoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,5-Tetraphenyl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicarbonyl compounds.
Reduction: Reduction reactions can convert it into different dihydrofuran derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce various dihydrofuran derivatives.
Applications De Recherche Scientifique
2,2,4,5-Tetraphenyl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,2,4,5-Tetraphenyl-2,3-dihydrofuran involves its interaction with molecular targets through its phenyl groups and furan ring. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrofuran: A simpler furan derivative with fewer phenyl groups.
2,3,4,5-Tetraphenylfuran: Similar in structure but lacks the dihydrofuran ring.
2,2,3-Triphenyl-2,5-dihydrofuran: Another related compound with a different substitution pattern.
Uniqueness
2,2,4,5-Tetraphenyl-2,3-dihydrofuran is unique due to its specific arrangement of phenyl groups and the presence of the dihydrofuran ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1056-32-2 |
|---|---|
Formule moléculaire |
C28H22O |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2,2,4,5-tetraphenyl-3H-furan |
InChI |
InChI=1S/C28H22O/c1-5-13-22(14-6-1)26-21-28(24-17-9-3-10-18-24,25-19-11-4-12-20-25)29-27(26)23-15-7-2-8-16-23/h1-20H,21H2 |
Clé InChI |
OXBLNNPQFDPAGI-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(OC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


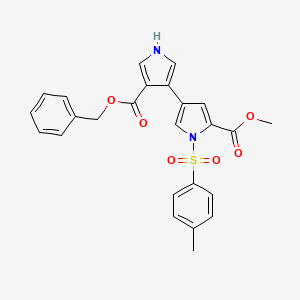
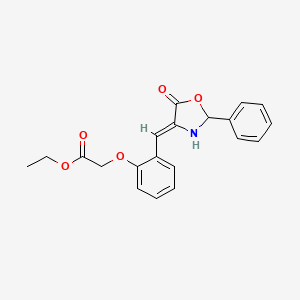
![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)

![5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine](/img/structure/B15214652.png)
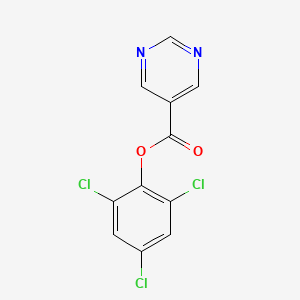
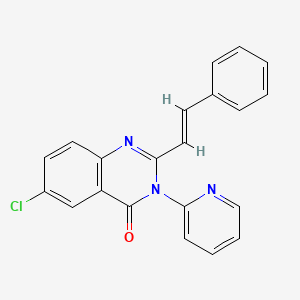
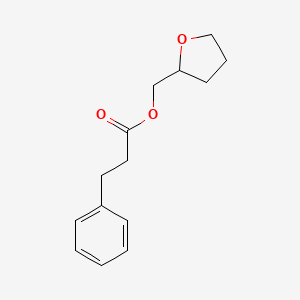
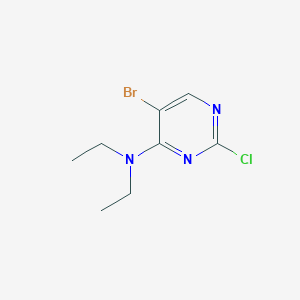
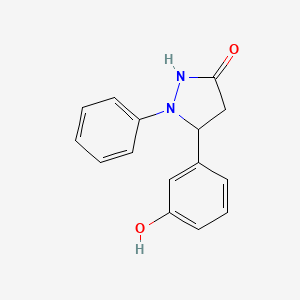
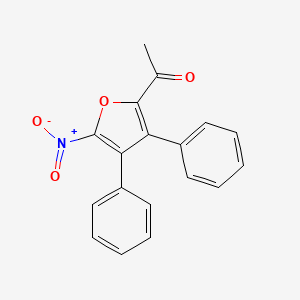
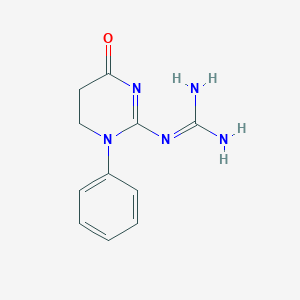
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
